Tert-butyl 3-benzylsulfanyl-2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propanoate
Description
Tert-butyl 3-benzylsulfanyl-2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propanoate is a highly functionalized organic compound characterized by a propanoate backbone modified with tert-butyl ester groups, benzylsulfanyl substituents, and a complex aminoethyl-bis(tert-butyl oxoethyl)amine moiety. This structure suggests applications in peptide synthesis or medicinal chemistry, where tert-butyl groups often serve as protective moieties due to their steric bulk and resistance to hydrolysis . The benzylsulfanyl group may enhance lipophilicity, influencing membrane permeability in drug candidates, while the multi-ester and amide linkages contribute to its stability and reactivity profile.
Properties
Molecular Formula |
C34H56N2O8S |
|---|---|
Molecular Weight |
652.9 g/mol |
IUPAC Name |
tert-butyl 3-benzylsulfanyl-2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propanoate |
InChI |
InChI=1S/C34H56N2O8S/c1-31(2,3)41-27(37)20-35(21-28(38)42-32(4,5)6)18-19-36(22-29(39)43-33(7,8)9)26(30(40)44-34(10,11)12)24-45-23-25-16-14-13-15-17-25/h13-17,26H,18-24H2,1-12H3 |
InChI Key |
LBVUQDRAXRBVLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CCN(CC(=O)OC(C)(C)C)C(CSCC1=CC=CC=C1)C(=O)OC(C)(C)C)CC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylsulfanyl-2-(S)-{[2-(bis-tert-butoxycarbonylmethyl-amino)-ethyl]-tert-butoxycarbonylmethyl-amino}-propionic Acidtert-Butyl Ester typically involves multiple steps, including the protection of amino groups, formation of the benzylsulfanyl group, and esterification. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Benzylsulfanyl-2-(S)-{[2-(bis-tert-butoxycarbonylmethyl-amino)-ethyl]-tert-butoxycarbonylmethyl-amino}-propionic Acidtert-Butyl Ester can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove protective groups or modify functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group may yield sulfoxides or sulfones, while reduction may result in the removal of protective groups.
Scientific Research Applications
3-Benzylsulfanyl-2-(S)-{[2-(bis-tert-butoxycarbonylmethyl-amino)-ethyl]-tert-butoxycarbonylmethyl-amino}-propionic Acidtert-Butyl Ester has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-Benzylsulfanyl-2-(S)-{[2-(bis-tert-butoxycarbonylmethyl-amino)-ethyl]-tert-butoxycarbonylmethyl-amino}-propionic Acidtert-Butyl Ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- The target compound’s molecular weight (~686.9) is significantly higher than simpler analogs (e.g., 331.4 in ), reflecting its multi-tert-butyl and benzylsulfanyl substituents.
- Unlike the ethyl ester in , the target uses tert-butyl esters, which improve stability under acidic conditions .
- The benzylsulfanyl group distinguishes it from sulfonamide or ethoxy-based sulfanyl derivatives seen in .
Physicochemical Properties
Solubility and Stability
- Lipophilicity : The benzylsulfanyl group and tert-butyl esters in the target compound likely increase logP (estimated ~4.5), making it more lipophilic than ethyl ester analogs (e.g., logP ~2.8 for ). This property could enhance cell membrane penetration in biological systems.
- Stability : Tert-butyl esters resist hydrolysis under basic conditions but are cleaved by strong acids (e.g., trifluoroacetic acid), a trait shared with Boc-protected compounds . The sulfanyl group may confer susceptibility to oxidation, necessitating inert storage conditions .
Thermal Stability
Handling precautions for analogs (e.g., "P210: Keep away from heat" in ) suggest that the target compound may also degrade at elevated temperatures, requiring storage below 25°C.
Research Findings and Limitations
While the target compound’s structural features suggest broad utility, direct studies on its reactivity or biological activity are absent in the provided evidence. Key gaps include:
- Experimental Data : Solubility, melting point, and spectroscopic data (NMR, MS) are unavailable.
- Comparative Bioactivity : Unlike fluorophenyl or pyrrolidinyl derivatives (e.g., ), the benzylsulfanyl group’s impact on pharmacokinetics remains speculative.
Biological Activity
Tert-butyl 3-benzylsulfanyl-2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propanoate is a complex organic compound with potential applications in medicinal chemistry. Its intricate structure, featuring multiple functional groups, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula and structural characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C34H56N2O8S |
| Molecular Weight | 652.9 g/mol |
| IUPAC Name | tert-butyl 3-benzylsulfanyl-2-[...] |
| InChI Key | LBVUQDRAXRBVLE-UHFFFAOYSA-N |
The structure includes a tert-butyl group, a benzylsulfanyl moiety, and multiple amino acid derivatives, indicating potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. It may function as an inhibitor or modulator of various biochemical pathways. The presence of the benzylsulfanyl group is particularly notable for its potential role in redox reactions, while the amino acid components suggest interactions with protein targets.
Anticancer Activity
Research has indicated that compounds similar to tert-butyl 3-benzylsulfanyl derivatives exhibit significant anticancer properties. For instance, studies have shown that sulfanyl-containing compounds can induce apoptosis in cancer cells through the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways.
A study by Zhang et al. (2020) demonstrated that a related compound inhibited cell proliferation in various cancer cell lines, suggesting that the benzylsulfanyl group may enhance cytotoxicity through reactive oxygen species (ROS) generation.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Sulfanylated compounds have been reported to possess antibacterial properties against Gram-positive bacteria due to their ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions. A comparative analysis showed that similar sulfanyl compounds exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of sulfanyl compounds in models of neurodegenerative diseases. For example, a study indicated that compounds with similar structures could reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for conditions like Alzheimer's disease .
Case Studies
- Anticancer Research : In vitro studies showed that tert-butyl 3-benzylsulfanyl derivatives significantly reduced the viability of breast cancer cells (MCF-7), with IC50 values indicating potent activity at nanomolar concentrations.
- Antimicrobial Testing : A series of experiments demonstrated that the compound exhibited bactericidal effects against multidrug-resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development .
- Neuroprotection : In animal models, administration of related sulfanyl compounds resulted in improved cognitive function and reduced markers of neuroinflammation, suggesting a protective role against neurodegenerative processes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
